molecular formula C7H5F5O2S B2354849 2-Hydroxy-5-(pentafluorothio)benzaldehyde CAS No. 1159512-31-8

2-Hydroxy-5-(pentafluorothio)benzaldehyde

Cat. No.: B2354849
CAS No.: 1159512-31-8
M. Wt: 248.17
InChI Key: GNLGOMVJAGNVSE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(pentafluorothio)benzaldehyde is an organic compound with the molecular formula C7H3F5O2S. It is also known by its IUPAC name, 2-hydroxy-5-(pentafluoro-lambda~6~-sulfanyl)benzaldehyde . This compound is characterized by the presence of a hydroxyl group and a pentafluorothio group attached to a benzaldehyde core.

Preparation Methods

One common method includes the reaction of 2-hydroxybenzaldehyde with pentafluorosulfur trifluoride (SF5Cl) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.

Chemical Reactions Analysis

2-Hydroxy-5-(pentafluorothio)benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-5-(pentafluorothio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(pentafluorothio)benzaldehyde involves its interaction with

Properties

IUPAC Name

2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-1-2-7(14)5(3-6)4-13/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLGOMVJAGNVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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